molecular formula C24H30N4O4 B10866453 N'-{(3Z)-1-[(dipropylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-(2-methoxyphenoxy)acetohydrazide

N'-{(3Z)-1-[(dipropylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-(2-methoxyphenoxy)acetohydrazide

Cat. No.: B10866453
M. Wt: 438.5 g/mol
InChI Key: HPBSEXYDAKRRKS-UHFFFAOYSA-N
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Description

N’~1~-{1-[(DIPROPYLAMINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-(2-METHOXYPHENOXY)ACETOHYDRAZIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of N’~1~-{1-[(DIPROPYLAMINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-(2-METHOXYPHENOXY)ACETOHYDRAZIDE involves multiple steps, starting from the preparation of the indole nucleus. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

N’~1~-{1-[(DIPROPYLAMINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-(2-METHOXYPHENOXY)ACETOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule. Common reagents include halides and alkoxides.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones, forming various condensation products.

Scientific Research Applications

N’~1~-{1-[(DIPROPYLAMINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-(2-METHOXYPHENOXY)ACETOHYDRAZIDE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of N’~1~-{1-[(DIPROPYLAMINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-(2-METHOXYPHENOXY)ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound is known to bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

N’~1~-{1-[(DIPROPYLAMINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-(2-METHOXYPHENOXY)ACETOHYDRAZIDE can be compared with other indole derivatives, such as:

Properties

Molecular Formula

C24H30N4O4

Molecular Weight

438.5 g/mol

IUPAC Name

N-[1-[(dipropylamino)methyl]-2-hydroxyindol-3-yl]imino-2-(2-methoxyphenoxy)acetamide

InChI

InChI=1S/C24H30N4O4/c1-4-14-27(15-5-2)17-28-19-11-7-6-10-18(19)23(24(28)30)26-25-22(29)16-32-21-13-9-8-12-20(21)31-3/h6-13,30H,4-5,14-17H2,1-3H3

InChI Key

HPBSEXYDAKRRKS-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)CN1C2=CC=CC=C2C(=C1O)N=NC(=O)COC3=CC=CC=C3OC

Origin of Product

United States

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